1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid
Overview
Description
“1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid” is a chemical compound with the formula C11H9BrN2O2 . It is used for research and development .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Synthesis Techniques
- A study by Khaligh (2014) demonstrates the use of a related compound, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst in synthesizing polyhydroquinoline derivatives. This highlights the potential role of similar imidazole compounds in facilitating organic synthesis under clean and simple conditions (Khaligh, 2014).
Structural Studies and Properties
- Wu, Liu, and Ng (2005) investigated the crystal structure of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, a compound structurally related to the subject compound. Their study provides insights into the molecular configuration and hydrogen bonding patterns, which could be relevant for similar imidazole derivatives (Wu, Liu, & Ng, 2005).
Applications in Coordination Polymers
- Guo et al. (2013) explored the use of imidazole-based multi-carboxylate ligands, closely related to the compound , for constructing a series of coordination polymers. This research underscores the potential of such compounds in forming complex structures with diverse applications (Guo et al., 2013).
Role in Chemical Reactions
- Research by Bellina et al. (2008) on the regioselective synthesis of 1-methyl-1H-imidazoles highlights the significance of compounds like 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid in facilitating the formation of complex molecules. Such studies demonstrate the utility of these compounds in synthetic organic chemistry (Bellina et al., 2008).
Antimicrobial and Antifungal Properties
- A study on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety by Güzeldemirci and Küçükbasmacı (2010) highlights the potential antimicrobial applications of imidazole derivatives (Güzeldemirci & Küçükbasmacı, 2010).
Fuel Cell Electrolytes
- Schechter and Savinell (2002) investigated the use of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole, a system used as a high-temperature proton-conducting polymer electrolyte for fuel cells. This implies possible uses of similar compounds in energy-related applications (Schechter & Savinell, 2002).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUDBCKGBVWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200220 | |
Record name | 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
CAS RN |
1439902-92-7 | |
Record name | 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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